1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester
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Overview
Description
1,7-Diaza-spiro[35]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is a complex organic compound with the molecular formula C20H28N2O4 This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a diazaspiro nonane derivative with benzyl and tert-butyl groups. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
Comparison: Compared to these similar compounds, 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is unique due to its specific substitution pattern and spirocyclic structure.
Properties
IUPAC Name |
7-O-benzyl 1-O-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-11-20(22)9-12-21(13-10-20)17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWJGUPMZQPENQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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